molecular formula C18H18N4O4S B2697938 N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896340-63-9

N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2697938
CAS No.: 896340-63-9
M. Wt: 386.43
InChI Key: BYGFKDWBBKLBFH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a novel synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 2,4-dimethoxyphenyl group via a thioacetamide bridge. The presence of the heterocyclic triazine scaffold suggests potential for investigation in various biochemical applications, as similar core structures are often explored in medicinal chemistry for their bioactive properties. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its structure indicates it may be of interest in the development of enzyme inhibitors or as a molecular probe for studying protein-ligand interactions. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the available safety data sheet (SDS) and conduct their own thorough characterization, including analytical data such as NMR and mass spectrometry, to confirm identity and purity for their specific applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-5-4-8-22-16(11)20-17(21-18(22)24)27-10-15(23)19-13-7-6-12(25-2)9-14(13)26-3/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGFKDWBBKLBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the pyrido[1,2-a][1,3,5]triazin core and subsequent modification to introduce the dimethoxyphenyl and sulfanyl groups. The synthetic route typically includes:

  • Formation of the Pyrido[1,2-a][1,3,5]triazin Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfanyl Group : This can be performed via nucleophilic substitution or other coupling reactions.
  • Final Acetylation : The final step involves attaching the acetamide moiety to complete the structure.

Antitumor Activity

Recent studies have demonstrated that compounds containing pyrido[1,2-a][1,3,5]triazin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against HeLa and MCF-7 cell lines using the MTT assay. Results indicated an IC50 value of approximately 29 μM against HeLa cells, suggesting potent antitumor activity .

The biological activity is believed to stem from the compound's ability to interfere with cellular processes such as:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Study 1: Cytotoxic Evaluation

A study conducted on various derivatives of pyrido[1,2-a][1,3,5]triazin revealed that modifications significantly affect cytotoxicity. The presence of lipophilic groups enhanced membrane permeability and interaction with cellular targets .

CompoundCell LineIC50 (μM)
3dHeLa29
3cMCF-773

Study 2: Structure-Activity Relationship

Research on the structure-activity relationship (SAR) of similar compounds highlighted that specific substitutions on the triazin ring could enhance biological activity. Compounds with electron-donating groups showed improved cytotoxicity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrido-triazines have shown promising results in inhibiting tumor growth in multicellular spheroid models, suggesting that modifications to the triazine ring can enhance anticancer activity.

Table 1: Anticancer Activity Overview

CompoundCell Line TestedPercent Growth Inhibition
Compound ASNB-1986.61%
Compound BOVCAR-885.26%
Compound CNCI-H4075.99%

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the sulfanyl group may contribute to its ability to inhibit bacterial enzymes or disrupt cell membranes. Research into related compounds has demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for similar applications .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with enzymes could lead to the development of new therapeutic agents targeting metabolic disorders or inflammatory diseases .

Case Study 1: Anticancer Screening

In a comprehensive screening of a library of compounds against multicellular spheroids representing tumor growth models, several pyrido-triazine derivatives exhibited substantial cytotoxicity. Modifications to the triazine structure were found to significantly enhance anticancer properties, leading researchers to propose further investigation into these structural variations for drug development .

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on related compounds have suggested potential interactions with key biological targets involved in cancer progression and inflammation pathways. These computational studies provide insights into how structural features influence biological activity and guide future synthesis efforts aimed at optimizing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features

The target compound shares functional and structural motifs with sulfonamide- and acetamide-based derivatives reported in the literature. Key comparisons include:

Compound Name / ID Core Structure Substituents/Functional Groups Key Structural Differences
Target Compound Pyrido[1,2-a][1,3,5]triazinone 2,4-dimethoxyphenyl, sulfanyl bridge, methyl Unique fused heterocycle, dual methoxy groups
13a Hydrazinylidene-cyanoacetamide 4-methylphenyl, sulfamoylphenyl, cyano Smaller heterocycle, lacks sulfur bridge
13b Hydrazinylidene-cyanoacetamide 4-methoxyphenyl, sulfamoylphenyl, cyano Methoxy vs. dimethoxy, different core
B13 Pyrimidinthione-acetamide 4-hydroxyphenyl, sulfamoylphenyl, thioether Pyrimidinone vs. pyridotriazinone core

Key Observations :

  • The 2,4-dimethoxyphenyl group offers greater electron-donating capacity and solubility than the 4-methyl/methoxy substituents in 13a/b .
  • The sulfanyl bridge in the target compound differs from the cyano group in 13a/b, which may reduce electrophilicity and alter metabolic stability.
Physicochemical Properties
Property 13a 13b B13 Target Compound (Hypothetical)
Melting Point (°C) 288 274 Not reported Estimated 250–300
IR ν(C=O) (cm⁻¹) 1664 1662 Not reported ~1650–1680
Solubility Moderate (dioxane) Moderate (dioxane) Likely low Enhanced (dimethoxy groups)

Analysis :

  • The target compound’s dimethoxyphenyl group may improve solubility in polar aprotic solvents compared to 13a/b’s methyl/methoxy variants.
  • The pyridotriazinone core’s conjugated system could redshift UV-Vis absorption relative to 13a/b’s cyanoacetamide derivatives.

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